molecular formula C7H10F9NOSSi B13965212 N-(Trimethylsilyl)perfluorobutanesulfinamide CAS No. 51735-80-9

N-(Trimethylsilyl)perfluorobutanesulfinamide

Cat. No.: B13965212
CAS No.: 51735-80-9
M. Wt: 355.30 g/mol
InChI Key: BXBSDGYHNBFBCA-UHFFFAOYSA-N
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Description

N-(Trimethylsilyl)perfluorobutanesulfinamide is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of a trimethylsilyl group and a perfluorobutanesulfinamide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Trimethylsilyl)perfluorobutanesulfinamide typically involves the reaction of perfluorobutanesulfinyl chloride with trimethylsilylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The general reaction scheme is as follows:

C4F9SOCl+(CH3)3SiNH2C4F9SONHSi(CH3)3+HCl\text{C}_4\text{F}_9\text{SOCl} + \text{(CH}_3\text{)}_3\text{SiNH}_2 \rightarrow \text{C}_4\text{F}_9\text{SO}\text{NH}\text{Si(CH}_3\text{)}_3 + \text{HCl} C4​F9​SOCl+(CH3​)3​SiNH2​→C4​F9​SONHSi(CH3​)3​+HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as distillation and recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(Trimethylsilyl)perfluorobutanesulfinamide undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be substituted by other nucleophiles.

    Oxidation and Reduction: The sulfinamide moiety can participate in redox reactions.

    Hydrolysis: The compound is sensitive to hydrolysis, especially under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as halides or alkoxides can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Typically occurs in the presence of water or aqueous acids/bases.

Major Products

    Substitution: Produces various silylated derivatives.

    Oxidation: Forms sulfonamides.

    Reduction: Yields amines.

    Hydrolysis: Results in the formation of perfluorobutanesulfinic acid and trimethylsilanol.

Scientific Research Applications

N-(Trimethylsilyl)perfluorobutanesulfinamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of chiral auxiliaries and catalysts.

    Biology: Employed in the modification of biomolecules for enhanced stability and activity.

    Medicine: Investigated for its potential in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(Trimethylsilyl)perfluorobutanesulfinamide exerts its effects is primarily through its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the compound’s stability and reactivity, while the perfluorobutanesulfinamide moiety provides unique electronic properties that facilitate specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(Trimethylsilyl)trifluoroacetamide
  • N,O-Bis(trimethylsilyl)trifluoroacetamide
  • N-(Trimethylsilyl)difluoroacetamide

Uniqueness

N-(Trimethylsilyl)perfluorobutanesulfinamide stands out due to its perfluorinated chain, which imparts unique hydrophobic and electronic properties. This makes it particularly useful in applications requiring high stability and specific reactivity profiles.

Properties

CAS No.

51735-80-9

Molecular Formula

C7H10F9NOSSi

Molecular Weight

355.30 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluoro-N-trimethylsilylbutane-1-sulfinamide

InChI

InChI=1S/C7H10F9NOSSi/c1-20(2,3)17-19(18)7(15,16)5(10,11)4(8,9)6(12,13)14/h17H,1-3H3

InChI Key

BXBSDGYHNBFBCA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NS(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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